Cas no 622789-28-0 (ethyl 5-{(4-iodophenyl)carbamoylamino}-2,6-dimethylpyridine-3-carboxylate)

Ethyl 5-{(4-iodophenyl)carbamoylamino}-2,6-dimethylpyridine-3-carboxylate is a pyridine-based carbamate derivative with potential applications in medicinal chemistry and pharmaceutical research. The compound features a carbamoyl urea linkage and an iodine-substituted phenyl group, which may enhance its binding affinity in biological systems. Its structural framework, incorporating both ester and urea functionalities, offers versatility for further chemical modifications. The presence of the iodine atom provides a handle for radiolabeling or cross-coupling reactions, making it useful in probe development or targeted drug design. The dimethylpyridine core contributes to stability while maintaining reactivity for downstream derivatization. This compound is suited for exploratory studies in enzyme inhibition or receptor modulation due to its well-defined molecular architecture.
ethyl 5-{(4-iodophenyl)carbamoylamino}-2,6-dimethylpyridine-3-carboxylate structure
622789-28-0 structure
Product name:ethyl 5-{(4-iodophenyl)carbamoylamino}-2,6-dimethylpyridine-3-carboxylate
CAS No:622789-28-0
MF:C17H18IN3O3
Molecular Weight:439.247596263886
CID:6483277

ethyl 5-{(4-iodophenyl)carbamoylamino}-2,6-dimethylpyridine-3-carboxylate 化学的及び物理的性質

名前と識別子

    • ethyl 5-{(4-iodophenyl)carbamoylamino}-2,6-dimethylpyridine-3-carboxylate
    • 3-Pyridinecarboxylic acid, 5-[[[(4-iodophenyl)amino]carbonyl]amino]-2,6-dimethyl-, ethyl ester
    • インチ: 1S/C17H18IN3O3/c1-4-24-16(22)14-9-15(11(3)19-10(14)2)21-17(23)20-13-7-5-12(18)6-8-13/h5-9H,4H2,1-3H3,(H2,20,21,23)
    • InChIKey: PAKPEMIAIGHIQH-UHFFFAOYSA-N
    • SMILES: C1(C)=NC(C)=C(NC(NC2=CC=C(I)C=C2)=O)C=C1C(OCC)=O

じっけんとくせい

  • 密度みつど: 1.614±0.06 g/cm3(Predicted)
  • Boiling Point: 415.6±45.0 °C(Predicted)
  • 酸度系数(pKa): 12.99±0.70(Predicted)

ethyl 5-{(4-iodophenyl)carbamoylamino}-2,6-dimethylpyridine-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F1469-0135-30mg
ethyl 5-{[(4-iodophenyl)carbamoyl]amino}-2,6-dimethylpyridine-3-carboxylate
622789-28-0 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F1469-0135-25mg
ethyl 5-{[(4-iodophenyl)carbamoyl]amino}-2,6-dimethylpyridine-3-carboxylate
622789-28-0 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F1469-0135-20μmol
ethyl 5-{[(4-iodophenyl)carbamoyl]amino}-2,6-dimethylpyridine-3-carboxylate
622789-28-0 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F1469-0135-15mg
ethyl 5-{[(4-iodophenyl)carbamoyl]amino}-2,6-dimethylpyridine-3-carboxylate
622789-28-0 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F1469-0135-2mg
ethyl 5-{[(4-iodophenyl)carbamoyl]amino}-2,6-dimethylpyridine-3-carboxylate
622789-28-0 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1469-0135-1mg
ethyl 5-{[(4-iodophenyl)carbamoyl]amino}-2,6-dimethylpyridine-3-carboxylate
622789-28-0 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1469-0135-40mg
ethyl 5-{[(4-iodophenyl)carbamoyl]amino}-2,6-dimethylpyridine-3-carboxylate
622789-28-0 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F1469-0135-75mg
ethyl 5-{[(4-iodophenyl)carbamoyl]amino}-2,6-dimethylpyridine-3-carboxylate
622789-28-0 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F1469-0135-4mg
ethyl 5-{[(4-iodophenyl)carbamoyl]amino}-2,6-dimethylpyridine-3-carboxylate
622789-28-0 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1469-0135-2μmol
ethyl 5-{[(4-iodophenyl)carbamoyl]amino}-2,6-dimethylpyridine-3-carboxylate
622789-28-0 90%+
2μl
$57.0 2023-05-17

ethyl 5-{(4-iodophenyl)carbamoylamino}-2,6-dimethylpyridine-3-carboxylate 関連文献

ethyl 5-{(4-iodophenyl)carbamoylamino}-2,6-dimethylpyridine-3-carboxylateに関する追加情報

Ethyl 5-{(4-Iodophenyl)carbamoylamino}-2,6-Dimethylpyridine-3-Carboxylate: A Comprehensive Overview

Ethyl 5-{(4-iodophenyl)carbamoylamino}-2,6-dimethylpyridine-3-carboxylate is a highly specialized organic compound with the CAS number 622789-28-0. This compound belongs to the class of pyridine derivatives and is characterized by its unique structure, which includes a pyridine ring substituted with ethyl and methyl groups, as well as an iodophenyl carbamoylamino group. The compound has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

The synthesis of ethyl 5-{(4-iodophenyl)carbamoylamino}-2,6-dimethylpyridine-3-carboxylate involves a series of intricate organic reactions, including nucleophilic substitutions, condensations, and oxidations. The presence of the iodophenyl group introduces unique electronic properties to the molecule, making it highly versatile for various chemical transformations. Recent studies have highlighted the importance of this compound in the development of novel bioactive agents, particularly in the context of enzyme inhibition and receptor targeting.

One of the most notable features of this compound is its ability to act as a potent inhibitor of key enzymes involved in metabolic pathways. For instance, researchers have demonstrated that ethyl 5-{(4-iodophenyl)carbamoylamino}-2,6-dimethylpyridine-3-carboxylate exhibits significant inhibitory activity against certain kinases and proteases, making it a promising candidate for drug discovery programs targeting diseases such as cancer and neurodegenerative disorders.

In addition to its enzymatic activity, this compound has also been explored for its potential in agrochemical applications. Its ability to modulate plant growth regulators and enhance stress tolerance in crops has been extensively studied in recent agricultural research. The methyl groups attached to the pyridine ring contribute to the compound's stability under environmental conditions, making it suitable for field applications.

The structural versatility of ethyl 5-{(4-iodophenyl)carbamoylamino}-2,6-dimethylpyridine-3-carboxylate also lends itself well to materials science applications. Recent advancements have focused on its use as a precursor for the synthesis of advanced materials, such as conductive polymers and nanocomposites. The iodophenyl group plays a crucial role in modulating the electronic properties of these materials, enabling their use in high-performance electronic devices.

From a synthetic chemistry perspective, this compound serves as an excellent platform for exploring novel reaction mechanisms and catalytic processes. Its complex structure provides chemists with opportunities to develop innovative methodologies for constructing similar molecules with tailored functionalities.

In conclusion, ethyl 5-{(4-iodophenyl)carbamoylamino}-2,6-dimethylpyridine-3-carboxylate is a multifaceted compound with immense potential across diverse scientific domains. Its unique structure and functional groups make it an invaluable tool for researchers seeking to advance our understanding of chemical biology and material innovation.

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